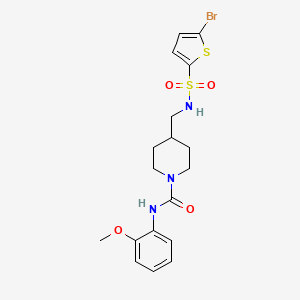![molecular formula C12H15N3 B2482493 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine CAS No. 893751-83-2](/img/structure/B2482493.png)
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine is a compound that features an imidazole ring, a phenyl group, and an ethanamine moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound. The presence of the imidazole ring makes this compound particularly interesting for various scientific and industrial applications.
Mechanism of Action
Target of Action
The compound “1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine” is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . They may act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some imidazole derivatives are known to inhibit the enzyme histidine decarboxylase, thereby reducing the production of histamine and affecting allergic responses . .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can facilitate their absorption and distribution . .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Imidazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the phenyl and ethanamine groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. The use of N-heterocyclic carbenes (NHC) as catalysts has been explored to enhance the efficiency of the synthesis . The reaction conditions often include the use of oxidants like tert-butylhydroperoxide (TBHP) to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and ethanamine groups can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent featuring an imidazole ring.
Uniqueness
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group differentiates it from other imidazole-containing compounds, offering unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2/h3-9H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSPYJGWHJRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)
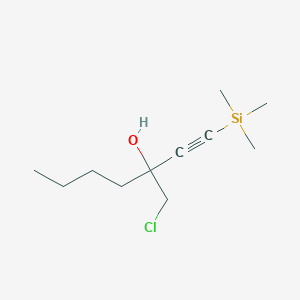
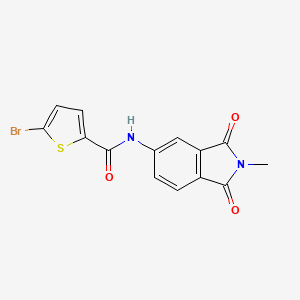

![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)
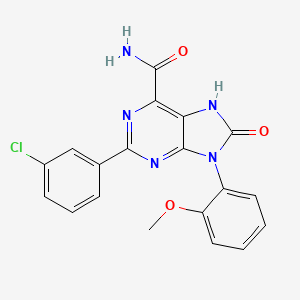

![N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2482420.png)
![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)
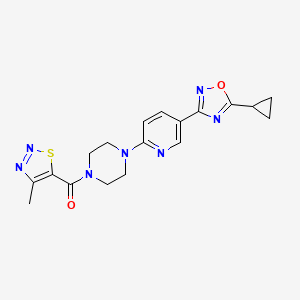
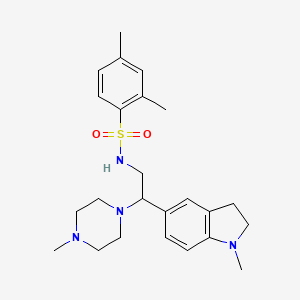
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2482428.png)
